molecular formula C21H18O4 B10908462 ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate

ethyl (3Z)-1-hydroxy-3-(4-methylbenzylidene)-4-oxo-3,4-dihydronaphthalene-2-carboxylate

Cat. No.: B10908462
M. Wt: 334.4 g/mol
InChI Key: XKJNCIIGYRXXCE-ATVHPVEESA-N
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Description

ETHYL 1-HYDROXY-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2(4H)-NAPHTHALENECARBOXYLATE is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-HYDROXY-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2(4H)-NAPHTHALENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene core, followed by the introduction of the hydroxy, oxo, and ethyl ester groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-HYDROXY-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2(4H)-NAPHTHALENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

ETHYL 1-HYDROXY-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2(4H)-NAPHTHALENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research explores its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ETHYL 1-HYDROXY-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2(4H)-NAPHTHALENECARBOXYLATE involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 1-HYDROXY-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2(4H)-NAPHTHALENECARBOXYLATE shares similarities with other naphthalene derivatives, such as naphthoquinones and naphthols.
  • Other related compounds: include various substituted naphthalenes with different functional groups.

Uniqueness

The uniqueness of ETHYL 1-HYDROXY-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2(4H)-NAPHTHALENECARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl (3Z)-1-hydroxy-3-[(4-methylphenyl)methylidene]-4-oxonaphthalene-2-carboxylate

InChI

InChI=1S/C21H18O4/c1-3-25-21(24)18-17(12-14-10-8-13(2)9-11-14)19(22)15-6-4-5-7-16(15)20(18)23/h4-12,23H,3H2,1-2H3/b17-12-

InChI Key

XKJNCIIGYRXXCE-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C\1=C(C2=CC=CC=C2C(=O)/C1=C\C3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)C)O

Origin of Product

United States

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